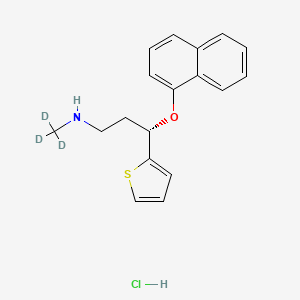
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves the methylation of L-arginine followed by the coupling with p-hydroxyazobenzene-p’-sulfonate . The reaction conditions typically require a controlled environment to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity . The process includes stringent quality control measures to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions: NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired product and application .
Major Products: The major products formed from the reactions of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) include various derivatives that are used in scientific research and industrial applications .
Scientific Research Applications
NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) is widely used in scientific research due to its role as a marker for hepatic and renal dysfunction . It is utilized in the development of sensitive LC-MS methods for identifying arginine and its derivatives in plasma and urine samples . Additionally, this compound is used in studies related to nitric oxide synthesis and cardiovascular health .
Mechanism of Action
The mechanism of action of NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) involves its role as a reversible inhibitor of nitric oxide synthesis . This inhibition occurs through the interference with L-arginine, a key substrate in the production of nitric oxide . The accumulation of this compound in plasma may contribute to hypertension and immune dysfunction in patients with chronic renal failure .
Comparison with Similar Compounds
Similar Compounds:
- Asymmetric dimethylarginine (ADMA)
- Symmetric dimethylarginine (SDMA)
Uniqueness: NG, N’G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate) is unique due to its specific application as a marker for hepatic and renal dysfunction and its role in inhibiting nitric oxide synthesis . Unlike other similar compounds, it has a distinct molecular structure that allows for its specific interactions and applications .
Properties
Molecular Formula |
C32H38N8O10S2 |
|---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-8(11-2)12-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t;;6-/m..0/s1 |
InChI Key |
HISUXCNNXYEHER-ROQLHKJUSA-N |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)
![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)


![2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)
![4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12048075.png)
![2-[Benzyl(methyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048077.png)

![1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048082.png)
![N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B12048088.png)
